(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a methanol group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as a boronic ester, is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Mode of Action
The mode of action of 3-Hydroxymethylphenylboronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the boronic ester is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally considered to be stable and readily prepared .
Result of Action
The result of the action of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This enables the synthesis of a wide variety of organic compounds, contributing to fields such as medicinal chemistry, materials science, and more .
Action Environment
The action of 3-Hydroxymethylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Also, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . Therefore, the reaction conditions, including the solvent, temperature, and pH, can significantly impact the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
The specific cellular effects of 3-Hydroxymethylphenylboronic Acid Pinacol Ester are not well studied. Boronic esters are known to influence cell function through their interactions with various biomolecules. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are known for their stability . They are usually bench stable, easy to purify, and often even commercially available .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3-Hydroxymethylphenylboronic Acid Pinacol Ester within cells and tissues are not well studied. Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 3-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Palladium catalysts and bases like K2CO3 (Potassium carbonate) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces biaryl compounds.
Scientific Research Applications
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
Uniqueness
Compared to similar compounds, (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8,15H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJJQAFTXUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656787 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443776-76-9 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxymethylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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